n-(3-(1h-Pyrazol-5-yl)phenyl)-2-methoxyacetamide

Description

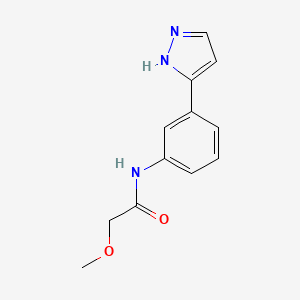

N-(3-(1H-Pyrazol-5-yl)phenyl)-2-methoxyacetamide is a heterocyclic compound featuring a pyrazole ring fused to a phenyl group, with a 2-methoxyacetamide side chain. The methoxyacetamide moiety is critical for improving bioavailability, a feature shared with other pharmacologically active analogs .

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-methoxy-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |

InChI |

InChI=1S/C12H13N3O2/c1-17-8-12(16)14-10-4-2-3-9(7-10)11-5-6-13-15-11/h2-7H,8H2,1H3,(H,13,15)(H,14,16) |

InChI Key |

YTDCZBZDZCCAPQ-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=CC=CC(=C1)C2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Pyrazol-5-yl)phenyl)-2-methoxyacetamide typically involves the reaction of 3-(1H-pyrazol-5-yl)aniline with 2-methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Pyrazol-5-yl)phenyl)-2-methoxyacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-(1H-Pyrazol-5-yl)phenyl)-2-methoxyacetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and anticancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrazol-5-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-(1H-Pyrazol-5-yl)phenyl)-2-methoxyacetamide with structurally related compounds, focusing on substituent effects, molecular properties, and biological activities.

Structural Analogues with Pyrazole Cores

N-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)acetamide () Structure: Pyrazole core with methyl and phenyl substituents; acetamide side chain. Applications: Versatile in industrial and research settings due to its simpler structure and reactivity .

N-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide ()

- Structure : Thiazolopyrimidine core replaces pyrazole; retains methoxyacetamide.

- Key Differences : The thiazolopyrimidine core enhances planar rigidity, improving binding to enzymatic targets like kinases.

- Applications : Demonstrates potent anticancer and antibacterial activity, attributed to its heterocyclic core and solubility-enhancing methoxy group .

Methoxyacetamide-Containing Derivatives

N-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide ()

- Structure : Imidazopyridazine core with fluorophenyl and methoxyacetamide groups.

- Key Differences : Fluorine substitution increases lipophilicity and metabolic stability.

- Applications : Targets kinase inhibition in cancer therapy, leveraging fluorine’s electron-withdrawing effects .

Acetamide, N-(3-(4-Methylphenyl)-1-(4-Phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- ()

- Structure : Pyrazole-thiazole hybrid with methylphenyl and acetamide groups.

- Key Differences : Thiazole ring introduces sulfur, altering electronic properties and redox reactivity.

- Applications : Explored for enzyme inhibition due to thiazole’s affinity for metal ions in active sites .

Data Table: Comparative Analysis

| Compound Name | Core Structure | Substituents | Molecular Weight | Key Activities |

|---|---|---|---|---|

| This compound | Phenyl-pyrazole | 2-Methoxyacetamide | ~300 (estimated) | Under investigation |

| N-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)acetamide | Phenyl-pyrazole | Acetamide, methyl | 229.25 | Industrial/research applications |

| N-(3-(Thiazolopyrimidin-3-yl)phenyl)-2-methoxyacetamide | Thiazolopyrimidine-phenyl | 2-Methoxyacetamide, dimethyl | 397.43 | Anticancer, antibacterial |

| N-(2-Fluoro-5-(imidazopyridazin-2-yl)phenyl)-2-methoxyacetamide | Imidazopyridazine-phenyl | 2-Methoxyacetamide, fluoro | ~380 (estimated) | Kinase inhibition |

| Acetamide, N-(3-(4-methylphenyl)-1-(thiazolyl)pyrazol-5-yl)- | Pyrazole-thiazole | Methylphenyl, acetamide | 323.41 | Enzyme inhibition |

Unique Features of this compound

- Methoxy Group: Enhances aqueous solubility and bioavailability compared to non-methoxy analogs (e.g., ) .

- Pyrazole Core : Offers a balance of rigidity and flexibility for target binding, distinct from bulkier cores like thiazolopyrimidine () or imidazopyridazine ().

- Substituent Synergy : The combination of phenyl and methoxyacetamide groups may enable dual interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets.

Research Implications

Comparative studies suggest that minor structural modifications (e.g., halogenation, heterocycle replacement) significantly alter bioactivity. For example, fluorination in improves target affinity, while sulfur-containing thiazoles () enhance redox activity. Future research on this compound should prioritize:

Synthetic Optimization : Introducing halogens or heterocycles to boost potency.

Biological Screening : Testing against kinase and antimicrobial targets.

Solubility Studies : Quantifying the methoxy group’s impact on pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.